Avamigran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

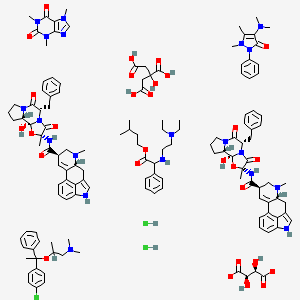

Avamigran, also known as this compound, is a useful research compound. Its molecular formula is C135H167Cl3N20O29-2 and its molecular weight is 2640.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Comparative Studies

Recent studies have compared Avamigran with other migraine treatments, notably sumatriptan. A double-blind trial involving 201 patients highlighted that those treated with this compound experienced a higher rate of complete headache relief within two hours compared to those receiving sumatriptan (51.12% vs. 33.70%) . Furthermore, the need for additional pain relief medications was significantly lower in the this compound group, indicating its effectiveness as a standalone treatment.

Table 1: Efficacy Comparison of this compound and Sumatriptan

| Treatment | Complete Relief (%) | Need for Additional Medication (%) |

|---|---|---|

| This compound | 51.12 | 0.61 |

| Sumatriptan | 33.70 | Higher |

Safety Profile

The safety profile of this compound has been evaluated in multiple studies. Adverse effects were reported infrequently, with only one non-serious event noted during trials . This suggests that this compound is generally well-tolerated among patients.

Surgical Interventions

In addition to pharmacological treatments, surgical options have been explored for patients with chronic migraines who do not respond to conventional therapies. A study evaluating surgical outcomes reported that 28.3% of patients experienced total relief from migraines post-surgery after using this compound as part of their preoperative regimen . The postoperative satisfaction ratings indicated significant improvements in quality of life and reduction in medication usage.

Table 2: Postoperative Outcomes Related to this compound Use

| Outcome | Percentage (%) |

|---|---|

| Total Relief | 28.3 |

| Significant Improvement | 40 |

| Minimal Change | 31.7 |

Broader Implications

The use of this compound extends beyond acute treatment; it also plays a role in managing chronic migraine conditions through combination therapies and surgical interventions. The integration of such treatments can improve overall patient outcomes and reduce the frequency of debilitating migraine attacks.

Propiedades

Número CAS |

76847-51-3 |

|---|---|

Fórmula molecular |

C135H167Cl3N20O29-2 |

Peso molecular |

2640.2 g/mol |

Nombre IUPAC |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylpropan-1-amine;(2R,3R)-2,3-dihydroxybutanedioate;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxypropane-1,2,3-tricarboxylic acid;3-methylbutyl 2-[2-(diethylamino)ethylamino]-2-phenylacetate;1,3,7-trimethylpurine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/2C33H35N5O5.C19H24ClNO.C19H32N2O2.C13H17N3O.C8H10N4O2.C6H8O7.C4H6O6.2ClH/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;1-5-21(6-2)14-13-20-18(17-10-8-7-9-11-17)19(22)23-15-12-16(3)4;1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10;5-1(3(7)8)2(6)4(9)10;;/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);5-13,15H,14H2,1-4H3;7-11,16,18,20H,5-6,12-15H2,1-4H3;5-9H,1-4H3;4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2,5-6H,(H,7,8)(H,9,10);2*1H/p-2/t2*21-,25-,26+,27+,32-,33+;;;;;;1-,2-;;/m11.....1../s1 |

Clave InChI |

RFCPQJGCHJIVAV-XFHRMNSVSA-L |

SMILES |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl |

SMILES isomérico |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl |

SMILES canónico |

CCN(CC)CCNC(C1=CC=CC=C1)C(=O)OCCC(C)C.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(C(=O)[O-])O)(C(=O)[O-])O.Cl.Cl |

Sinónimos |

Avamigran caffeine - camylofin - ergotamine - mecloxamine - propyphenazone caffeine, camylofin, ergotamine, mecloxamine, propyphenazone drug combination |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.